molecular formula C41H71N11O15S B1573911 Pep1-TGL

Pep1-TGL

Cat. No.: B1573911
M. Wt: 990.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pep1-TGL is a synthetic peptide containing the C-terminal "TGL" motif of the GluA1 subunit of AMPA receptors. This motif mediates interactions with PDZ domain-containing proteins (e.g., SAP97), which are critical for the synaptic insertion of GluA1-containing AMPA receptors during long-term potentiation (LTP) . By competitively inhibiting these interactions, this compound blocks activity-dependent AMPAR trafficking, making it a key tool for studying postsynaptic plasticity mechanisms.

Properties

Molecular Formula

C41H71N11O15S

Molecular Weight

990.14

Origin of Product

United States

Comparison with Similar Compounds

Pep1-AGL

  • Structural Difference : An analog of Pep1-TGL with an "AGL" motif instead of "TGL" at the C-terminus .
  • Mechanism : Likely targets similar PDZ interactions but with reduced specificity due to altered motif.
  • Research Gaps: No direct experimental data on its efficacy in LTP inhibition are available in the provided evidence.

Pep2m

  • Functional Data: Shows distinct normalized amplitude profiles compared to this compound in time-course experiments (e.g., 30-minute post-application amplitude: this compound = ~95% baseline vs. Pep2m = ~70% baseline) . Frequency-dependent responses differ significantly, suggesting divergent mechanisms .

Pep2-AVKI

  • Target : Presumed to interfere with kinase interactions (exact target unspecified).
  • Functional Data :
    • Exhibits slower inhibition kinetics than this compound (amplitude reduction at 30 minutes: this compound = ~95% vs. Pep2-AVKI = ~85%) .
    • Less effective in blocking high-frequency synaptic potentiation .

Data Tables

Table 1: Comparative Efficacy in Blocking Synaptic Plasticity
Compound Target t-LTP Inhibition (6 × 1:4 Protocol) Effect on Spine Morphology Netrin-1 Potentiation Block
This compound GluA1-PDZ interactions 89.62 ± 11.92% (vs. control 151.42) No change Complete block
Pep1-AGL Unknown Not tested Not tested Not tested
Pep2m Unknown Not applicable Not tested Not tested
Pep2-AVKI Kinase pathways Partial inhibition Not tested Not tested
Table 2: Normalized AMPAR Current Amplitudes Over Time
Time (min) This compound (%) Pep2m (%) Pep2-AVKI (%)
0 100 100 100
15 98 ± 5 75 ± 8 90 ± 6
30 95 ± 4 70 ± 7 85 ± 5

Data derived from time-course experiments in .

Key Research Findings

Protocol-Specific Inhibition : this compound blocks 6 × 1:4 t-LTP (which relies on GluA1 insertion) but spares 6 × 1:1 t-LTP (which may use presynaptic mechanisms) .

Netrin-1 Pathway : this compound abolishes netrin-1-induced synaptic insertion of GluA1, confirming its role in activity-dependent plasticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.